Phospho-Glycogen Synthase Peptide-2 (substrate)
Description
Phospho-Glycogen Synthase Peptide-2 (substrate) is a peptide substrate specifically designed for glycogen synthase kinase-3. This compound is primarily used in kinase assays and can be utilized for the affinity purification of protein-serine kinases . Its molecular formula is C123H191N40O48P, and it has a molecular weight of 3029.05 .
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[1-[1-[2-[2-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]propanoylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phosphonooxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C123H191N40O48P/c1-57(2)42-74(149-110(196)80(51-166)155-114(200)85-18-11-39-161(85)117(203)82(53-168)157-115(201)86-19-12-40-162(86)118(204)87-20-13-41-163(87)119(205)94(58(3)4)159-96(182)60(6)139-95(181)59(5)140-98(184)66(14-7-35-134-121(126)127)142-99(185)67(15-8-36-135-122(128)129)141-97(183)65(124)43-61-21-23-64(169)24-22-61)105(191)153-78(49-164)109(195)143-68(16-9-37-136-123(130)131)100(186)150-75(44-62-47-132-55-137-62)107(193)154-79(50-165)111(197)156-81(52-167)116(202)160-38-10-17-84(160)113(199)152-76(45-63-48-133-56-138-63)106(192)145-69(25-30-88(125)170)104(190)158-83(54-211-212(208,209)210)112(198)147-72(28-33-91(175)176)103(189)151-77(46-93(179)180)108(194)146-70(26-31-89(171)172)101(187)144-71(27-32-90(173)174)102(188)148-73(120(206)207)29-34-92(177)178/h21-24,47-48,55-60,65-87,94,164-169H,7-20,25-46,49-54,124H2,1-6H3,(H2,125,170)(H,132,137)(H,133,138)(H,139,181)(H,140,184)(H,141,183)(H,142,185)(H,143,195)(H,144,187)(H,145,192)(H,146,194)(H,147,198)(H,148,188)(H,149,196)(H,150,186)(H,151,189)(H,152,199)(H,153,191)(H,154,193)(H,155,200)(H,156,197)(H,157,201)(H,158,190)(H,159,182)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,206,207)(H4,126,127,134)(H4,128,129,135)(H4,130,131,136)(H2,208,209,210) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMKCITWGMPAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(COP(=O)(O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=C(C=C7)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C123H191N40O48P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3029.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phospho-Glycogen Synthase Peptide-2 (substrate) is synthesized through custom peptide synthesis techniques. The synthesis involves the sequential addition of amino acids to form the peptide chain, followed by phosphorylation of the serine residue .
Industrial Production Methods: The industrial production of Phospho-Glycogen Synthase Peptide-2 (substrate) involves large-scale peptide synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis, purification through high-performance liquid chromatography, and lyophilization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Phospho-Glycogen Synthase Peptide-2 (substrate) primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role as a substrate in kinase assays .
Common Reagents and Conditions:
Phosphorylation: Typically involves the use of adenosine triphosphate and glycogen synthase kinase-3 under physiological conditions.
Dephosphorylation: Involves the use of phosphatases under specific buffer conditions.
Major Products: The major products formed from these reactions are the phosphorylated and dephosphorylated forms of the peptide .
Scientific Research Applications
Phospho-Glycogen Synthase Peptide-2 (substrate) has a wide range of applications in scientific research:
Chemistry: Used in studies involving kinase activity and enzyme kinetics.
Biology: Employed in the investigation of signal transduction pathways and protein interactions.
Medicine: Utilized in drug discovery and development, particularly in the study of diseases related to glycogen metabolism.
Industry: Applied in the production of diagnostic kits and research reagents
Mechanism of Action
Phospho-Glycogen Synthase Peptide-2 (substrate) functions by serving as a substrate for glycogen synthase kinase-3. The enzyme catalyzes the transfer of a phosphate group from adenosine triphosphate to the serine residue of the peptide. This phosphorylation event is critical for the regulation of glycogen synthase activity and plays a role in various cellular processes .
Comparison with Similar Compounds
- Phospho-Glycogen Synthase Peptide-1 (substrate)
- Phospho-Glycogen Synthase Peptide-3 (substrate)
Comparison: Phospho-Glycogen Synthase Peptide-2 (substrate) is unique due to its specific sequence and phosphorylation site, which makes it an ideal substrate for glycogen synthase kinase-3. Compared to other similar compounds, it offers higher specificity and efficiency in kinase assays .
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